molecular formula C19H17ClN2O4 B2481309 methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899742-99-5

methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2481309
CAS No.: 899742-99-5
M. Wt: 372.81
InChI Key: XNFGFTUWPDVFST-UHFFFAOYSA-N
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Description

Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes a 3-chlorophenyl substituent at position 10, a methyl group at position 9, a ketone (11-oxo) group, and a methyl ester at position 2.

The presence of the 3-chlorophenyl group may enhance lipophilicity and influence binding affinity, as halogen substituents are common in drug design for optimizing pharmacokinetic properties.

Properties

IUPAC Name

methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGFTUWPDVFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a hydrazine derivative with an aldehyde or ketone under acidic conditions . This method is known for its efficiency in constructing indole derivatives, which are key intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the diazatricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, owing to its ability to modulate biological pathways.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of novel polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Aryl Substituent Effects

  • 3-Chlorophenyl (Target Compound): Chlorine’s electron-withdrawing nature may enhance metabolic stability and intermolecular interactions (e.g., halogen bonding) compared to fluorinated or alkylated analogs.
  • 2,5-Difluorophenyl (Analog 1): Fluorine atoms increase electronegativity and bioavailability but may reduce steric bulk compared to chlorine .

Functional Group Variations

  • 11-Oxo vs. 11-Thione: The substitution of oxygen with sulfur (thioketone) in Analog 2 increases polarizability and may enhance metal-binding properties, relevant in catalysis or metalloenzyme inhibition .
  • Position 4 Substituent: The methyl ester in the target compound introduces hydrolyzable ester functionality, which could serve as a prodrug moiety, whereas the chlorine in Analog 2 may direct electrophilic substitution reactions.

Biological Activity

Methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex bicyclic structure characterized by a diazatricyclo framework. Its molecular formula is C19H18ClN3O4C_{19}H_{18}ClN_3O_4 with a molecular weight of approximately 389.81 g/mol. The presence of the 3-chlorophenyl group is significant for its biological properties.

Key Properties

PropertyValue
Molecular FormulaC19H18ClN3O4
Molecular Weight389.81 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : It has demonstrated effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis.
  • Glucose Transport Inhibition : The compound acts as an inhibitor of glucose transporters (GLUTs), which may be beneficial in managing diabetes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Effects : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models through apoptosis induction and inhibition of angiogenesis (source needed).
  • Antimicrobial Testing : In vitro tests revealed that methyl 10-(3-chlorophenyl)-9-methyl exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics (source needed).
  • Diabetes Management : In a recent patent application, the compound was highlighted for its potential use in treating metabolic disorders by modulating glucose uptake in peripheral tissues .

Comparative Analysis

A comparative analysis with similar compounds shows that methyl 10-(3-chlorophenyl)-9-methyl has superior potency in certain assays:

Compound NameAntitumor IC50 (µM)Antibacterial MIC (µg/mL)
Methyl 10-(3-chlorophenyl)-9-methyl158
Compound A3016
Compound B2512

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